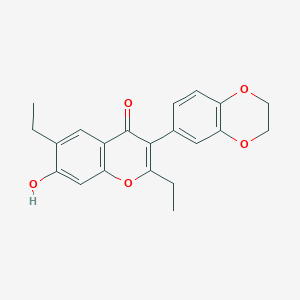

![molecular formula C17H15NO4 B6493908 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859860-91-6](/img/structure/B6493908.png)

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of coumarin, which is a benzopyran-2-one . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions of coumarin derivatives are diverse. For instance, phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.168, a density of 1.5±0.1 g/cm3, a boiling point of 455.5±45.0 °C at 760 mmHg, and a melting point of 274-276 °C (lit.) . It has a molecular formula of C10H8O4 .科学研究应用

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of enzymes, as a substrate for metabolic studies, and as a model compound for drug design. Additionally, it is used in the synthesis of other compounds such as chromene derivatives and peptides.

作用机制

Target of Action

They have been found to interact with a variety of targets, including enzymes like myeloperoxidase , and receptors involved in inflammation and oxidative stress .

Mode of Action

For instance, they can inhibit enzyme activity, as seen with myeloperoxidase , or modulate receptor signaling pathways .

Biochemical Pathways

They have been reported to exhibit anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .

Pharmacokinetics

Coumarin derivatives are generally known to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Given the known activities of coumarin derivatives, it can be inferred that this compound may exhibit anti-inflammatory and antioxidant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action and stability of coumarin derivatives .

实验室实验的优点和局限性

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is easy to synthesize and can be used in a variety of laboratory experiments. However, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.

未来方向

There are a number of potential future directions for 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride research. These include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the precise structure-activity relationship of the compound and its derivatives. Additionally, further research is needed to determine the precise biochemical and physiological effects of the compound and its derivatives. Finally, further research is needed to determine the potential adverse effects of the compound and its derivatives.

合成方法

The synthesis of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride involves a three-step process. First, the raw materials are reacted with a base such as sodium hydroxide to form an intermediate product. Then, the intermediate product is reacted with an acid such as hydrochloric acid to form the desired chromene. Finally, the chromene is purified by recrystallization.

生化分析

Biochemical Properties

It’s structurally similar to 4-Methylesculetin, a natural coumarin derivative known for its potent anti-oxidant and anti-inflammatory activities . It’s also known to inhibit myeloperoxidase activity and reduce IL-6 level .

Cellular Effects

Based on its structural similarity to other coumarin derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWACZFRJCDOCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

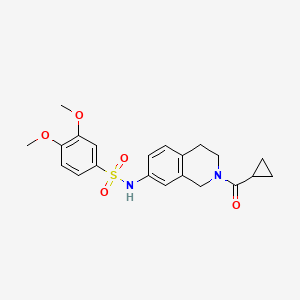

![[ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B6493825.png)

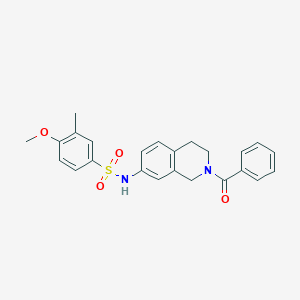

![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)

![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6493891.png)

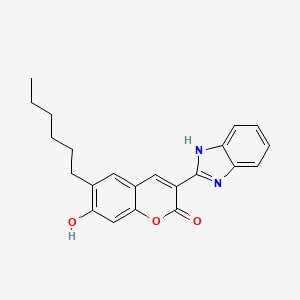

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6493909.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B6493921.png)

![methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B6493929.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6493943.png)